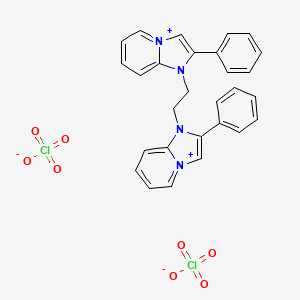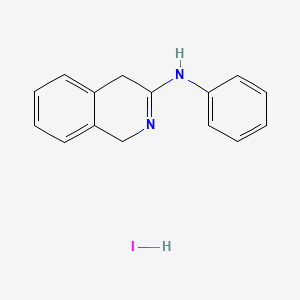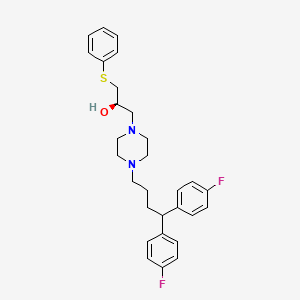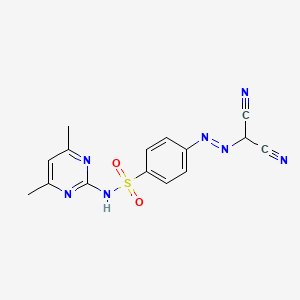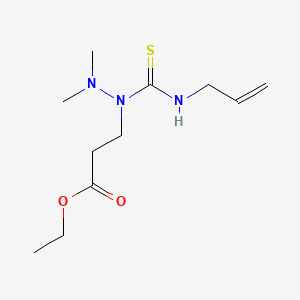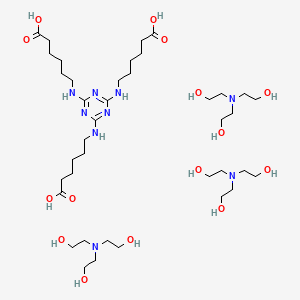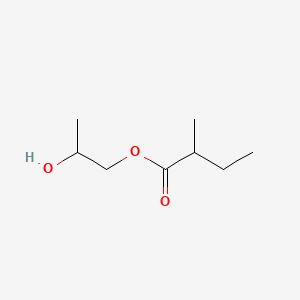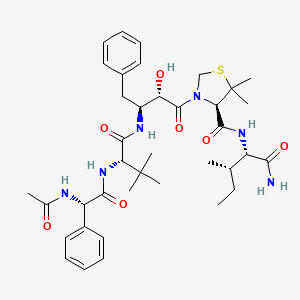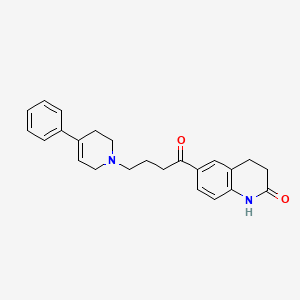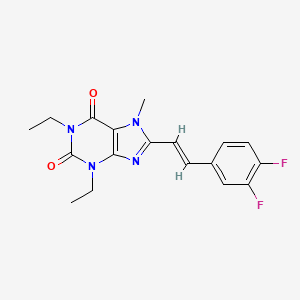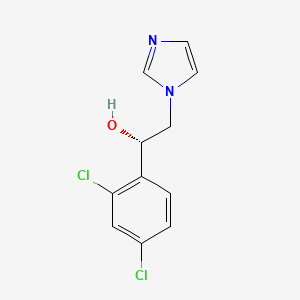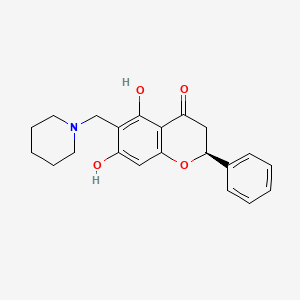
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- is a complex organic compound with significant potential in various scientific fields This compound belongs to the class of benzopyrans, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with piperidine derivatives under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of advanced purification methods such as chromatography and crystallization ensures the compound meets industrial standards.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The compound exerts its effects through various molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity. The presence of hydroxyl groups allows it to form hydrogen bonds with biological molecules, influencing their function. The piperidinylmethyl group enhances its ability to cross cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one derivatives: Compounds with similar core structures but different substituents.
Flavonoids: Naturally occurring compounds with similar benzopyran structures.
Coumarins: Another class of benzopyran derivatives with diverse biological activities.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-6-(1-piperidinylmethyl)-, (S)- is unique due to its specific substituents, which enhance its chemical reactivity and potential applications. The combination of hydroxyl groups and a piperidinylmethyl group provides a distinct profile compared to other benzopyran derivatives.
特性
CAS番号 |
183051-61-8 |
|---|---|
分子式 |
C21H23NO4 |
分子量 |
353.4 g/mol |
IUPAC名 |
(2S)-5,7-dihydroxy-2-phenyl-6-(piperidin-1-ylmethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H23NO4/c23-16-11-19-20(21(25)15(16)13-22-9-5-2-6-10-22)17(24)12-18(26-19)14-7-3-1-4-8-14/h1,3-4,7-8,11,18,23,25H,2,5-6,9-10,12-13H2/t18-/m0/s1 |
InChIキー |
CPBYRJHTUVUMDJ-SFHVURJKSA-N |
異性体SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2O)O[C@@H](CC3=O)C4=CC=CC=C4)O |
正規SMILES |
C1CCN(CC1)CC2=C(C3=C(C=C2O)OC(CC3=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


